

Technical Guide: Chemical Properties of Potassium O-pentyl carbonodithioate-d5

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Compound of Interest

Compound Name: Potassium O-pentyl
carbonodithioate-d5

Cat. No.: B12381144

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **Potassium O-pentyl carbonodithioate-d5**, a deuterated analogue of Potassium O-pentyl carbonodithioate. Due to the limited availability of experimental data for the deuterated compound, this guide also includes detailed information on its non-deuterated counterpart for comparative purposes. The deuterated form is primarily utilized as an internal standard in quantitative analyses.^[1]

Chemical Identity and Physical Properties

Potassium O-pentyl carbonodithioate-d5 is a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods.^[1] The introduction of five deuterium atoms creates a mass shift, allowing it to be distinguished from its non-deuterated analogue while maintaining nearly identical chemical and physical behavior.

Below is a summary of the known chemical and physical properties for both the deuterated and non-deuterated forms.

Table 1: General and Chemical Properties

Property	Potassium O-pentyl carbonodithioate-d5	Potassium O-pentyl carbonodithioate
Synonyms	Potassium amylxanthate-d5, Potassium pentylxanthate-d5[1]	Potassium amyl xanthate, Potassium pentylxanthogenate[2]
Molecular Formula	C ₆ H ₆ D ₅ KOS ₂ [1]	C ₆ H ₁₁ KOS ₂ [2]
Molecular Weight	207.41 g/mol [1]	202.4 g/mol [3]
CAS Number	Not available	2720-73-2[2]
Appearance	-	Pale yellow powder[2]
Odor	-	Pungent[2]
Solubility	-	Soluble in water[2]

Table 2: Physical Property Data

Property	Potassium O-pentyl carbonodithioate-d5	Potassium O-pentyl carbonodithioate
Melting Point	Not available	Not available
Boiling Point	Not available	497.18 °C (at 101325 Pa) (Predicted)[4]
Density	Not available	1.24 g/cm ³ (at 20 °C) (Predicted)[4]
Vapor Pressure	Not available	0 Pa (at 25 °C) (Predicted)[4]

Synthesis and Experimental Protocols

The general synthesis of potassium alkyl xanthates is a well-established process. The synthesis of Potassium O-pentyl carbonodithioate involves the reaction of an alcohol with carbon disulfide in the presence of a strong base, typically a hydroxide.[2] For the synthesis of the deuterated analogue, a deuterated starting material would be required.

General Experimental Protocol for the Synthesis of Potassium Alkyl Xanthates

This protocol is a generalized procedure for the synthesis of potassium alkyl xanthates and can be adapted for the synthesis of **Potassium O-pentyl carbonodithioate-d5** by using the appropriately deuterated pentanol.

Materials:

- Appropriate alcohol (e.g., pentanol or deuterated pentanol)
- Carbon disulfide (CS₂)
- Potassium hydroxide (KOH)
- Anhydrous ether (for washing)
- Benzene (as a solvent, handle with extreme caution in a fume hood)[5]

Procedure:

- Dissolve potassium hydroxide in a minimal amount of distilled water.[5]
- Add benzene to the solution, followed by the respective alcohol (e.g., pentanol) with constant stirring.[5]
- Cool the mixture to 4-5 °C in an ice bath.[5]
- Slowly add carbon disulfide to the reaction mixture while maintaining the low temperature and continuous stirring. The molar ratio of KOH, alcohol, and CS₂ should be 1:1:1.[5]
- A solid product, the potassium xanthate, will precipitate out of the solution.
- Filter the solid product from the reaction mixture.
- Wash the collected solid with cold anhydrous ether to remove any unreacted starting materials.[5]

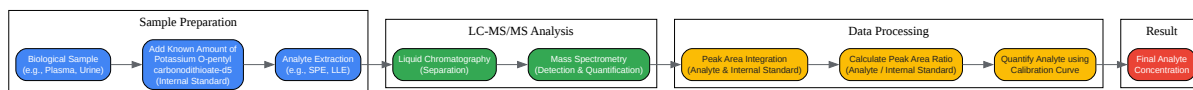
- Dry the final product under a vacuum.

Applications in Research and Drug Development

The primary application of **Potassium O-pentyl carbonodithioate-d5** is as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In drug development, precise quantification of metabolites and drug candidates in complex biological matrices is crucial. The use of a stable isotope-labeled internal standard like **Potassium O-pentyl carbonodithioate-d5** allows for accurate and reproducible measurements by correcting for variations in sample preparation and instrument response.

Workflow and Methodologies

The following diagram illustrates a typical experimental workflow for using **Potassium O-pentyl carbonodithioate-d5** as an internal standard in a quantitative LC-MS analysis.



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Caption: Workflow for quantitative analysis using a deuterated internal standard.

Safety and Handling

The safety data for **Potassium O-pentyl carbonodithioate-d5** is not readily available. Therefore, it is prudent to handle it with the same precautions as its non-deuterated counterpart, Potassium O-pentyl carbonodithioate (Potassium amyl xanthate).

Hazard Summary for Potassium O-pentyl carbonodithioate:

- Acute Toxicity: May be harmful if swallowed or in contact with skin, and may cause respiratory irritation.[6]
- Skin and Eye Irritation: Causes skin and serious eye irritation.[6]
- Flammability: Flammable solid.[6]

Handling Precautions:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust.
- Keep away from heat, sparks, and open flames.
- Store in a cool, dry place.

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